molecular formula C7H9N3O2 B8772128 N,3-Dimethyl-5-nitropyridin-2-amine CAS No. 106690-39-5

N,3-Dimethyl-5-nitropyridin-2-amine

Cat. No.: B8772128
CAS No.: 106690-39-5
M. Wt: 167.17 g/mol
InChI Key: VSLMMKOUOXWGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Dimethyl-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

106690-39-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,3-dimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)4-9-7(5)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

VSLMMKOUOXWGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-methyl-5-nitropyridine (5.00 g, 29.0 mmol) was added portion wise to a cooled (0° C.) 35% solution of methylamine in EtOH (20 mL) and the reaction was allowed to warm to rt. After approximately 5 min an exotherm and gas evolution was observed and the reaction mixture solidified. EtOH (10 mL) was added and the reaction mixture was stirred at rt for 20 min, then diluted with ice/water (30 mL) and cooled to 0° C. The mixture was stirred vigorously for 15 min and then allowed to stand for 17 h. A solid was isolated by filtration, washed with H2O and dried in vacuo to yield N,3-dimethyl-5-nitropyridin-2-amine (4.44 g) which was used without further purification. A mixture of N,3-dimethyl-5-nitropyridin-2-amine (4.44 g, 26.6 mmol), Boc2O (11.6 g, 53.1 mmol) and 4-(dimethylamino)pyridine (649 mg, 5.31 mmol) in MeCN (230 mL) was stirred at 75° C. for 21 h. Further Boc2O (2.32 g, 10.6 mmol) was added and heating at 75° C. was continued for 24 h, before cooling to rt. Imidazole (5.06 g, 74.4 mmol) was added and the mixture concentrated in vacuo. Purification by gradient flash chromatography eluting with 5-20% EtOAc in heptane yielded the title compound (6.20 g, 23.2 mmol) as a yellow oil which solidified upon standing.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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20 mL
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[Compound]
Name
ice water
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30 mL
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solvent
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10 mL
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solvent
Reaction Step Four

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